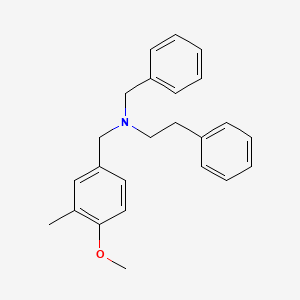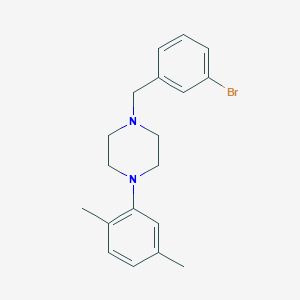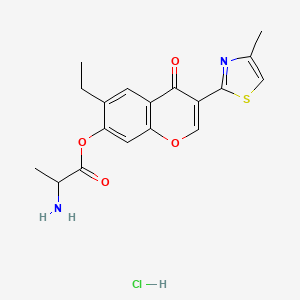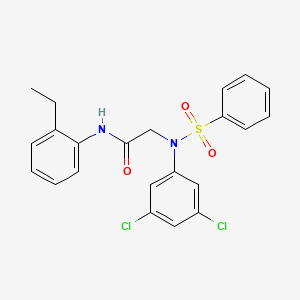![molecular formula C20H23N3O3 B6039386 N-methyl-N-(3-methylbutyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6039386.png)
N-methyl-N-(3-methylbutyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(3-methylbutyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide, commonly known as QX-314, is a small molecule that has gained significant attention in the scientific community due to its unique properties. QX-314 is a potent inhibitor of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons. This property makes QX-314 a valuable tool for studying the function of these channels in various biological systems.
作用機序
QX-314 works by selectively blocking the activity of voltage-gated sodium channels. These channels are responsible for the generation and propagation of action potentials in neurons. By inhibiting the activity of these channels, QX-314 can effectively block the transmission of signals along nerve fibers.
Biochemical and Physiological Effects:
QX-314 has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively inhibit the activity of voltage-gated sodium channels, QX-314 has been shown to have anti-inflammatory properties. This property has led to the development of QX-314 as a potential treatment for inflammatory pain.
実験室実験の利点と制限
One of the major advantages of QX-314 is its selectivity for voltage-gated sodium channels. This property allows researchers to study the function of these channels in various biological systems without affecting the activity of other ion channels. However, one limitation of QX-314 is its poor solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the use of QX-314 in scientific research. One area of interest is the development of QX-314 as a potential treatment for chronic pain. Another potential application of QX-314 is in the study of the function of voltage-gated sodium channels in various neurological disorders, such as epilepsy and multiple sclerosis. Additionally, there is ongoing research into the development of new analogs of QX-314 with improved solubility and potency.
合成法
The synthesis of QX-314 involves several steps, starting with the reaction of 2,6-dimethylaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 2-chloromethyl-6-quinolineol to form the quinoline ether derivative. The final step involves the reaction of the quinoline ether with N-methyl-N-(3-methylbutyl)-4-hydroxy-2-oxazolecarboxamide to form QX-314.
科学的研究の応用
QX-314 has been used extensively in scientific research to study the function of voltage-gated sodium channels in various biological systems. One of the most significant applications of QX-314 is in the field of pain research. QX-314 has been used to selectively inhibit the activity of nociceptors, which are sensory neurons that respond to painful stimuli. This property has led to the development of QX-314 as a potential analgesic agent.
特性
IUPAC Name |
N-methyl-N-(3-methylbutyl)-2-(quinolin-6-yloxymethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14(2)8-10-23(3)20(24)18-12-26-19(22-18)13-25-16-6-7-17-15(11-16)5-4-9-21-17/h4-7,9,11-12,14H,8,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZICZFKMDBKQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(C)C(=O)C1=COC(=N1)COC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B6039312.png)

![N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B6039324.png)
![2,2'-[(2-hydroxy-5-methyl-1,3-phenylene)bis(methylenethio)]diacetic acid](/img/structure/B6039334.png)
![1-(2-ethylphenyl)-3-[(2-ethylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6039341.png)

![3-{2-[4-(methoxymethyl)-1-piperidinyl]-2-oxoethyl}-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6039352.png)
![N-{4-[(4-ethoxybenzoyl)amino]phenyl}-3-methylbenzamide](/img/structure/B6039357.png)
![1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B6039371.png)
![ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B6039373.png)

![5-fluoro-2-{1-[(5-methyl-3-isoxazolyl)carbonyl]-2-piperidinyl}-1H-benzimidazole trifluoroacetate](/img/structure/B6039384.png)

![4-[4-(3-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6039403.png)